molecular formula C11H9Cl2NO4 B14565536 3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid CAS No. 61767-31-5

3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid

Cat. No.: B14565536
CAS No.: 61767-31-5
M. Wt: 290.10 g/mol
InChI Key: RXRYHJHQMXLJPG-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid is an organic compound that belongs to the class of organic phosphonic acids. These compounds are characterized by the presence of phosphonic acid groups.

Preparation Methods

The synthesis of 3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid involves several steps. One common method includes the hydrochlorination of a precursor acid with thionyl chloride in the presence of a solvent like DMF (dimethylformamide) . This reaction typically yields the desired compound with a moderate to high yield. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher efficiency and purity.

Chemical Reactions Analysis

3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3,3-Dichloro-2-(4-methoxybenzamido)prop-2-enoic acid can be compared with other similar compounds, such as:

    3,3-Dichloro-2-(4-methylbenzoylamino)acrylic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.

    2-Benzoylamino-3,3-dichloroacrylic acid: Another structurally related compound with different substituents.

    3,3-Dichloro-2-(4-chlorobenzoylamino)acrylic acid: This compound has a chlorine atom instead of a methoxy group

Properties

CAS No.

61767-31-5

Molecular Formula

C11H9Cl2NO4

Molecular Weight

290.10 g/mol

IUPAC Name

3,3-dichloro-2-[(4-methoxybenzoyl)amino]prop-2-enoic acid

InChI

InChI=1S/C11H9Cl2NO4/c1-18-7-4-2-6(3-5-7)10(15)14-8(9(12)13)11(16)17/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

RXRYHJHQMXLJPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C(=O)O

Origin of Product

United States

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